molecular formula C10H12N4O B11786327 (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine

(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine

Katalognummer: B11786327
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: UNIAMHRLIUGVSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxyphenyl group in this compound adds to its potential bioactivity and makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole-3-amine in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of the methoxyphenyl group and the triazole ring. This combination enhances its potential bioactivity and makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

(4-methoxyphenyl)-(1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C10H12N4O/c1-15-8-4-2-7(3-5-8)9(11)10-12-6-13-14-10/h2-6,9H,11H2,1H3,(H,12,13,14)

InChI-Schlüssel

UNIAMHRLIUGVSK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=NC=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.